4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid
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Overview
Description
4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazole-fused pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrazine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1,2,3-triazole-5-carbonitrile with formamidine or acetamidine under specific conditions to form the desired triazolo[1,5-a]pyrazine derivative . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, thiols, in solvents like DMSO or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolo[1,5-a]pyrazine derivatives .
Scientific Research Applications
4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, such as c-Met, which play a crucial role in cell signaling and cancer progression . The compound may also modulate the activity of GABA_A receptors, influencing neurotransmission and exhibiting potential anxiolytic effects .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole derivative with diverse biological activities, including antifungal and antibacterial properties.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and kinase inhibitory activities.
1,2,3-Triazole: Widely used in click chemistry and known for its stability and versatility in various chemical reactions.
Uniqueness: 4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
425366-36-5 |
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Molecular Formula |
C7H4N6O2 |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
4-amino-3-cyanotriazolo[1,5-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C7H4N6O2/c8-1-3-5-6(9)10-4(7(14)15)2-13(5)12-11-3/h2H,(H2,9,10)(H,14,15) |
InChI Key |
MDNDLXNMVSSXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C2=C(N=NN21)C#N)N)C(=O)O |
Origin of Product |
United States |
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